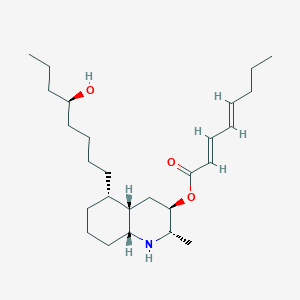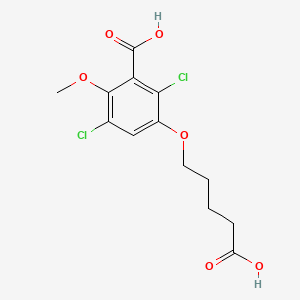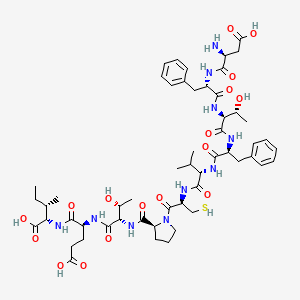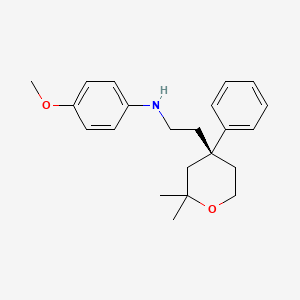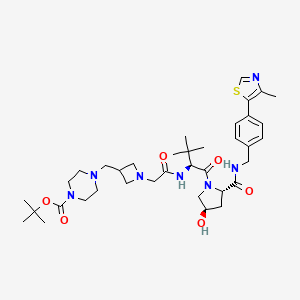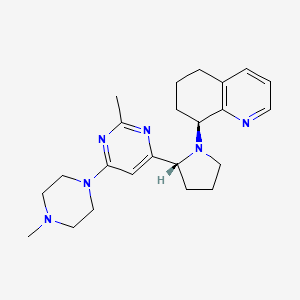
Cxcr4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cxcr4-IN-1 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, hematopoiesis, and immune responses. Overexpression of CXCR4 has been associated with several pathological conditions, such as cancer metastasis, HIV infection, and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cxcr4-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR4. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core scaffold. Subsequent steps may include amide bond formation, reduction, and protection-deprotection sequences .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions
Cxcr4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify substituents on the core scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Cxcr4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CXCR4 inhibitors.
Biology: Employed in cell migration and signaling studies to elucidate the role of CXCR4 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancer metastasis, HIV infection, and inflammatory diseases.
Industry: Utilized in the development of diagnostic and therapeutic agents targeting CXCR4.
Mécanisme D'action
Cxcr4-IN-1 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12). This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action involves the inhibition of G protein-coupled receptor signaling, leading to reduced chemotaxis and cell migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
AMD3100 (Plerixafor): A well-known CXCR4 antagonist used clinically for stem cell mobilization.
IT1t: A small molecule inhibitor of CXCR4 with a different core structure.
Uniqueness of Cxcr4-IN-1
This compound is unique due to its high affinity and selectivity for CXCR4, making it a valuable tool for studying CXCR4-related biological processes. Its distinct chemical structure allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H32N6 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(8S)-8-[(2R)-2-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C23H32N6/c1-17-25-19(16-22(26-17)28-14-12-27(2)13-15-28)20-9-5-11-29(20)21-8-3-6-18-7-4-10-24-23(18)21/h4,7,10,16,20-21H,3,5-6,8-9,11-15H2,1-2H3/t20-,21+/m1/s1 |
Clé InChI |
HNSRQPXATXLWIX-RTWAWAEBSA-N |
SMILES isomérique |
CC1=NC(=CC(=N1)N2CCN(CC2)C)[C@H]3CCCN3[C@H]4CCCC5=C4N=CC=C5 |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCCN3C4CCCC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


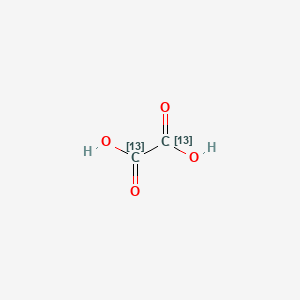
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
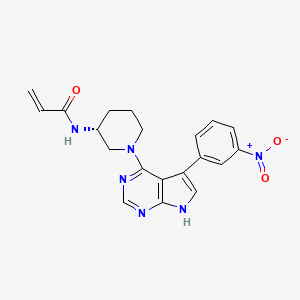

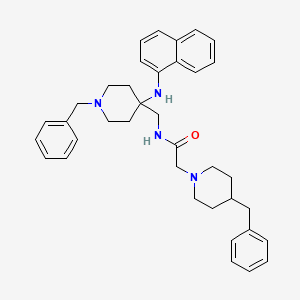
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
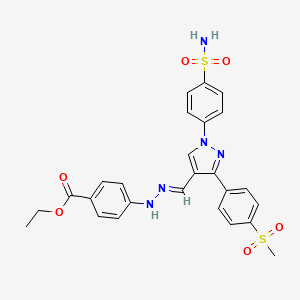
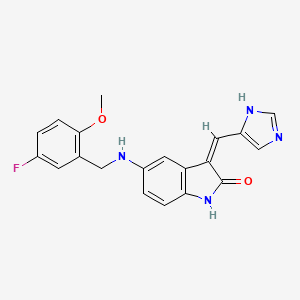
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
